molecular formula C8H12N2O B12342650 3-(1-Hydrazinylethyl)phenol

3-(1-Hydrazinylethyl)phenol

Cat. No.: B12342650
M. Wt: 152.19 g/mol
InChI Key: DHCIEOLMZMJEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydrazinylethyl)phenol (CAS 637-33-2), also known as m-Hydroxybenzylhydrazine or NSD1015, is a phenolic derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . Its structure features a hydrazinyl group (-NH-NH₂) attached to a methylene chain at the meta position of the phenol ring. This compound is notable for its role as a monoamine oxidase (MAO) inhibitor, making it relevant in neurochemical research. The hydrazinyl group confers nucleophilic and chelating properties, enabling participation in cyclization and coordination reactions .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(1-hydrazinylethyl)phenol

InChI

InChI=1S/C8H12N2O/c1-6(10-9)7-3-2-4-8(11)5-7/h2-6,10-11H,9H2,1H3

InChI Key

DHCIEOLMZMJEQR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydrazinylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with hydrazine under basic conditions. This reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at elevated temperatures .

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide (H2O2) as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, making it suitable for large-scale synthesis .

Industrial Production Methods

Industrial production of 3-(1-Hydrazinylethyl)phenol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydrazinylethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro and bromo derivatives of 3-(1-Hydrazinylethyl)phenol.

Scientific Research Applications

3-(1-Hydrazinylethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Hydrazinylethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(1-Hydrazinylethyl)phenol with analogous phenolic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
3-(1-Hydrazinylethyl)phenol C₇H₁₀N₂O 138.17 Phenol, hydrazinyl MAO inhibition, nucleophilic reactivity
3-(Diethylamino)phenol C₁₀H₁₅NO 165.23 Phenol, diethylamino Hydrogen bonding (O–H⋯O), orthorhombic crystal structure
Phenol, 3-(1-methylethyl) C₉H₁₂O 136.19 Phenol, isopropyl Studied for substituent effects on acidity in gas phase
3-(1-Hydroxypent-2-en-3-yl)phenol C₁₁H₁₄O₂ 178.20 Phenol, hydroxylated alkene High purity (≥95%), versatile reactivity in R&D
3-[(R)-2-Azanylethylsulfanyl-(3-ethylphenyl)-phenyl-methyl]phenol C₂₃H₂₅NOS 375.52 Phenol, sulfanyl, aminoethyl Potential pharmacological applications

Reactivity and Chemical Behavior

  • Hydrazinyl Group: The hydrazinyl moiety in 3-(1-Hydrazinylethyl)phenol facilitates cycloaddition reactions, as seen in , where hydrazine reacts with phthalide derivatives to form triazoles. This contrasts with 3-(Diethylamino)phenol, where the amino group participates in hydrogen bonding (O–H⋯O) but lacks nucleophilic hydrazine-like reactivity .
  • Substituent Effects: The isopropyl group in Phenol, 3-(1-methylethyl) increases steric hindrance and hydrophobicity compared to the hydrazinyl group, reducing water solubility. Gas-phase acidity studies (Fujio et al., 1981) show electron-donating substituents like isopropyl decrease phenol acidity, whereas hydrazinyl’s electron-withdrawing nature may enhance acidity .
  • Hydrogen Bonding: Crystallographic data for 3-(Diethylamino)phenol reveal O–H⋯O interactions, forming four-membered rings. In contrast, hydrazinyl groups could enable N–H⋯O/N hydrogen bonds, influencing solubility and solid-state packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.